1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea
Description
1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a methoxypropyl group, and a methylurea moiety. Its chemical properties and potential biological activities make it a subject of interest in research.
Properties
IUPAC Name |
1-benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-18(11-7-13-21-3)12-10-17-16(20)19(2)14-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHHMSEGGIKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)CCNC(=O)N(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with a suitable alkylating agent to introduce the benzyl group.
Introduction of the Methoxypropyl Group: The intermediate is then reacted with 3-methoxypropylamine under controlled conditions to attach the methoxypropyl group.
Urea Formation: Finally, the compound is treated with methyl isocyanate to form the urea moiety, resulting in the target compound.
Industrial Production Methods
In an industrial setting, the production of 1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea exerts its effects would depend on its interaction with molecular targets. Potential pathways include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-[2-(dimethylamino)ethyl]-1-methylurea: Similar structure but with a dimethylamino group instead of a methoxypropyl group.
1-Benzyl-3-[2-(ethylamino)ethyl]-1-methylurea: Contains an ethylamino group instead of a methoxypropyl group.
Uniqueness
1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea is unique due to the presence of the methoxypropyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
This detailed article provides a comprehensive overview of 1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
